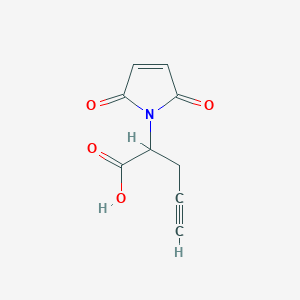

N'-(2,5-dimethylphenyl)-N-methyloxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N'-(2,5-dimethylphenyl)-N-methyloxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar amide structures. For instance, the study of N,N-dimethylformamide metabolites in mice indicates the presence of N-(hydroxymethyl)-N-methylformamide as a major urinary metabolite, suggesting that N,N-dimethylformamide undergoes biotransformation to produce related amide structures . Additionally, the synthesis of α-oxo-N-methoxy-N-methylamides from N,N'-Dimethoxy-N,N'-dimethylethanediamide when treated with Grignard reagents implies that similar compounds can be synthesized using Grignard chemistry .

Synthesis Analysis

The synthesis of related compounds involves the use of Grignard reagents, as seen in the production of α-oxo-N-methoxy-N-methylamides . This suggests that the synthesis of N'-(2,5-dimethylphenyl)-N-methyloxamide could potentially be achieved through similar methods, possibly involving the reaction of an appropriate Grignard reagent with a precursor oxamide derivative.

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(2,5-dimethylphenyl)-N-methyloxamide has been characterized using techniques such as X-ray crystallography, as demonstrated by the study of antipyrine-like derivatives . These compounds exhibit crystalline structures stabilized by hydrogen bonding and π-interactions, which are likely to be relevant in the molecular structure analysis of N'-(2,5-dimethylphenyl)-N-methyloxamide.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of N'-(2,5-dimethylphenyl)-N-methyloxamide, they do provide insights into the reactivity of similar amide compounds. For example, the formation of α-oxo-N-methoxy-N-methylamides from N,N'-Dimethoxy-N,N'-dimethylethanediamide indicates that such compounds can participate in further chemical transformations . This could imply that N'-(2,5-dimethylphenyl)-N-methyloxamide may also undergo various chemical reactions, potentially including hydrolysis, amidation, or reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-(2,5-dimethylphenyl)-N-methyloxamide can be inferred from related compounds. The metabolites of N,N-dimethylformamide, such as N-(hydroxymethyl)-N-methylformamide, suggest that similar amides may have distinct NMR signals in the N-CH3 region and formyl protons downfield . The solid-state structures of antipyrine-like derivatives, stabilized by hydrogen bonds and electrostatic interactions, indicate that N'-(2,5-dimethylphenyl)-N-methyloxamide may also exhibit similar properties, including solubility, melting point, and stability influenced by intermolecular interactions .

Aplicaciones Científicas De Investigación

1. Anticonvulsant Activity

N'-(2,5-dimethylphenyl)-N-methyloxamide and its analogs have been studied for their anticonvulsant activities. For example, 4-amino-N-(2,6-dimethylphenyl)benzamide, a related compound, has been found effective as an anticonvulsant in animal models. It showed potency in antagonizing maximal electroshock (MES) induced seizures in mice. Such compounds represent potential therapeutic agents for treating seizures (Robertson et al., 1987).

2. Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of related compounds, such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), have been studied in both animals and humans. Understanding the pharmacokinetics and metabolism is crucial for developing effective therapeutic agents. For instance, after oral administration, D2624 showed significant metabolism, leading to the formation of metabolites like D3017 and 2,6-dimethylaniline (Martin et al., 1997).

3. Antiproliferative Effects

Compounds structurally similar to N'-(2,5-dimethylphenyl)-N-methyloxamide have been investigated for their antiproliferative properties. For example, a series of dinuclear gold(III) oxo complexes with bipyridyl ligands exhibited moderate to high antiproliferative properties, suggesting potential in cancer research and therapy (Casini et al., 2006).

Safety and Hazards

“N’-(2,5-dimethylphenyl)-N-methyloxamide” is classified as having acute toxicity, oral (Category 4), H302; skin corrosion/irritation (Category 2), H315; serious eye damage/eye irritation (Category 2A), H319; and specific target organ toxicity, single exposure; respiratory tract irritation (Category 3), H335 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as n,n-dialkyl amides, are common polar solvents and find application as multipurpose reagents in synthetic organic chemistry .

Mode of Action

It is known that similar compounds, such as oximes and hydrazones, can react with aldehydes and ketones to form oximes or hydrazine . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that similar compounds, such as n,n-dimethylformamide, are rapidly absorbed through the skin .

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It is known that similar compounds, such as n,n-dimethylformamide, are classified as combustible liquids and should be stored in a well-ventilated place .

Propiedades

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7-4-5-8(2)9(6-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKHTKWSPYGDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-dimethylphenyl)-N2-methyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)

![2-[6-(ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B3017358.png)

![2-(2-Chlorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B3017361.png)

![(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3017362.png)

![5,6-Dimethyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3017366.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)

![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)